molecular formula C13H17NO B12111797 2-Methyl-1-(5,6,7,8-tetrahydroquinolin-8-yl)propan-1-one

2-Methyl-1-(5,6,7,8-tetrahydroquinolin-8-yl)propan-1-one

Cat. No.: B12111797
M. Wt: 203.28 g/mol
InChI Key: IUNUEDYKNSBFGP-UHFFFAOYSA-N
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Description

2-Methyl-1-(5,6,7,8-tetrahydroquinolin-8-yl)propan-1-one is a bicyclic ketone derivative featuring a tetrahydroquinoline scaffold substituted with a branched alkyl ketone group.

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

2-methyl-1-(5,6,7,8-tetrahydroquinolin-8-yl)propan-1-one

InChI

InChI=1S/C13H17NO/c1-9(2)13(15)11-7-3-5-10-6-4-8-14-12(10)11/h4,6,8-9,11H,3,5,7H2,1-2H3

InChI Key

IUNUEDYKNSBFGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1CCCC2=C1N=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(5,6,7,8-tetrahydroquinolin-8-yl)propan-1-one typically involves the reaction of 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine with an appropriate aldehyde. The reaction is usually carried out in ethanol at 0°C, followed by stirring for 8 hours . After the reaction, water is added, and the aqueous solution is extracted with dichloromethane to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(5,6,7,8-tetrahydroquinolin-8-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of 2-methyl-1-(5,6,7,8-tetrahydroquinolin-8-yl)propan-1-one exhibit significant antiproliferative effects against various cancer cell lines. Research indicates that these compounds can inhibit the growth of human cancer cells such as:

  • HeLa (cervical carcinoma)
  • CEM (T-lymphocyte)
  • HT-29 (colorectal adenocarcinoma)
  • A2780 (ovarian carcinoma)

In vitro assays have shown that these compounds can induce apoptosis in cancer cells, making them potential candidates for further development as anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies indicated that certain derivatives demonstrate significant inhibition against various bacterial and fungal strains. The mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic pathways .

Synthesis and Characterization

The synthesis of 2-Methyl-1-(5,6,7,8-tetrahydroquinolin-8-yl)propan-1-one typically involves multi-step organic reactions that include cyclization and functionalization steps. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compounds .

Case Study 1: Anticancer Activity Evaluation

In a study published in MDPI Crystals, a series of synthesized tetrahydroquinoline derivatives were tested against the MCF-7 breast cancer cell line using the MTT assay. The results indicated that several compounds exhibited IC50 values in the range of 1.9–7.52 µg/mL, demonstrating potent anticancer activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Screening

A separate investigation assessed the antimicrobial efficacy of various derivatives derived from 2-methyl-1-(5,6,7,8-tetrahydroquinolin-8-yl)propan-1-one against Gram-positive and Gram-negative bacteria. The study highlighted that specific derivatives showed remarkable inhibitory effects with Minimum Inhibitory Concentration (MIC) values lower than those of established antibiotics .

Mechanism of Action

The mechanism of action of 2-Methyl-1-(5,6,7,8-tetrahydroquinolin-8-yl)propan-1-one involves its interaction with cellular targets. The compound can induce mitochondrial membrane depolarization and cellular reactive oxygen species (ROS) production, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Key Observations:

Ketone Substituent Effects: The target compound’s branched 2-methylpropan-1-one group may confer greater steric hindrance compared to the linear ethanone group in 1-(5,6,7,8-tetrahydroquinolin-8-yl)ethanone . This could influence its reactivity in catalytic systems or binding affinity in biological targets. The aryl-substituted analog (C₂₂H₁₉NO) demonstrates significantly higher molecular weight and hydrophobicity due to phenyl groups, which may limit solubility but enhance stability .

Applications: The ethanone analog is utilized as a ligand in copper-catalyzed cross-coupling reactions, highlighting the role of THQ-based ketones in facilitating metal-mediated transformations . The target compound’s branched chain might offer unique selectivity in such reactions.

Biological Activity

2-Methyl-1-(5,6,7,8-tetrahydroquinolin-8-yl)propan-1-one, with the CAS number 1146576-65-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H17NO
  • Molecular Weight : 203.29 g/mol
  • Structure : The compound features a tetrahydroquinoline moiety which is known for various biological activities.

Antimicrobial Activity

Research indicates that compounds similar to 2-Methyl-1-(5,6,7,8-tetrahydroquinolin-8-yl)propan-1-one exhibit significant antimicrobial properties. A study demonstrated that derivatives of tetrahydroquinoline showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Several studies have explored the anticancer potential of tetrahydroquinoline derivatives. For instance, a derivative exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting that the compound may induce apoptosis through mitochondrial pathways .

Neuroprotective Effects

The neuroprotective potential of tetrahydroquinoline derivatives has been documented in research focused on neurodegenerative diseases. These compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents .

The biological activity of 2-Methyl-1-(5,6,7,8-tetrahydroquinolin-8-yl)propan-1-one may be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymes : The compound may inhibit enzymes involved in inflammation and cancer progression.
  • Receptor Modulation : It may act as a modulator for neurotransmitter receptors, contributing to its neuroprotective effects.

Case Studies

StudyFindingsReference
Study on Antimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus
Anticancer Activity AssessmentInduced apoptosis in MCF-7 and HeLa cells
Neuroprotection StudyReduced oxidative stress in neuronal cells

Q & A

Q. What are the recommended methods for synthesizing 2-Methyl-1-(5,6,7,8-tetrahydroquinolin-8-yl)propan-1-one in a laboratory setting?

A common approach involves hydrogenation of quinoline derivatives followed by ketone functionalization. For example:

  • Step 1 : Partial hydrogenation of a substituted quinoline precursor (e.g., 8-iodo-1H-quinolin-2-one) under inert atmospheres (argon or nitrogen) using catalysts like CuI and K₂CO₃ in refluxing isopropanol .
  • Step 2 : Ketone introduction via Friedel-Crafts acylation or nucleophilic substitution, optimized with continuous flow reactors to enhance purity and yield .
  • Purification : Flash chromatography on silica gel (e.g., dichloromethane/acetone gradients) ensures high-purity isolation .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Handling : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact. The compound may pose hazards similar to structurally related tetrahydroquinolines, which require precautions against irritation .
  • Storage : Keep in airtight containers under inert gas (argon) at –20°C to prevent oxidation or moisture absorption. Stability tests under varying pH and temperature conditions are recommended for long-term storage .

Q. What spectroscopic and analytical techniques are optimal for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm the tetrahydroquinoline backbone and ketone moiety (e.g., carbonyl peak at ~200-220 ppm in ¹³C NMR).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation (expected m/z ~215-220 for C₁₃H₁₇NO).
  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX programs for resolving stereochemistry and hydrogen bonding .

Advanced Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound?

  • Data Collection : Use high-resolution X-ray diffraction (MoKα radiation, λ = 0.71073 Å) at low temperatures (90 K) to minimize thermal motion artifacts .
  • Refinement : Apply SHELXL for small-molecule refinement, leveraging multipole models and Hirshfeld atom refinement (HAR) to address electron density ambiguities .
  • Validation : Cross-check with computational chemistry tools (e.g., DFT-optimized geometries) to validate bond lengths and angles .

Q. What strategies improve reaction yields during derivative synthesis?

  • Catalyst Optimization : Screen transition-metal catalysts (e.g., Pd/C, CuI) for hydrogenation and cross-coupling steps. For example, CuI in ethylene glycol/isopropanol mixtures achieves >90% yield in analogous tetrahydroquinoline syntheses .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance ketone stability, while protic solvents (methanol) aid crystallization .
  • Reaction Monitoring : Use inline FTIR or LC-MS to track intermediate formation and adjust reaction times dynamically .

Q. What in vitro assays are suitable for evaluating biological activity, and how should controls be designed?

  • Anticancer Assays : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control. Include vehicle (DMSO) and untreated controls to normalize data .
  • Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates. Pre-incubate the compound with enzymes (30 min, 37°C) to assess time-dependent inhibition .
  • Data Interpretation : Use ANOVA or Student’s t-test (p < 0.05) to compare dose-response curves. Address solubility artifacts via parallel assays with PEG-400 or cyclodextrin solubilizers .

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